3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2S/c1-15(19,8-11-5-6-20-9-11)10-17-14(18)12-3-2-4-13(16)7-12/h2-7,9,19H,8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPROGZSGWZUXIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC(=CC=C2)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide typically involves multiple steps:
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Formation of the Benzamide Core: : The initial step involves the synthesis of the benzamide core. This can be achieved by reacting 3-fluorobenzoic acid with thionyl chloride to form 3-fluorobenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide.
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Introduction of the Hydroxy Group: : The hydroxy group can be introduced via a nucleophilic substitution reaction. For instance, the benzamide can be reacted with an epoxide under basic conditions to introduce the hydroxy group.
-
Attachment of the Thiophene Ring: : The thiophene ring can be introduced through a Friedel-Crafts acylation reaction, where the benzamide is reacted with a thiophene derivative in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The carbonyl group in the benzamide core can be reduced to form an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structure allows it to interact with various enzymes and receptors, making it a useful tool in drug discovery and development.
Medicine
Medically, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, and infections.
Industry
In industry, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or electrical conductivity.
Mechanism of Action
The mechanism of action of 3-fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. The fluorine atom can enhance the compound’s binding affinity to its targets by increasing its lipophilicity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations on the Benzamide Core
Compound 1 : 2-Chloro-6-fluoro-N-[3-hydroxy-3-(thiophen-2-yl)propyl]benzamide (CAS: 1421526-50-2)
- Key differences: Substituents: Chloro (Cl) at position 2 and fluoro (F) at position 6 on the benzene ring. Thiophene position: Thiophen-2-yl vs. thiophen-3-yl in the target compound. Molecular weight: 313.8 g/mol (C₁₄H₁₃ClFNO₂S) .
- Implications :
- The chloro substituent increases molecular weight slightly but may enhance electrophilicity.
- Thiophen-2-yl orientation could alter steric interactions in biological targets compared to thiophen-3-yl.
Compound 2 : 3-(2-Fluorophenyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}propanamide (CAS: 2097909-28-7)
- Key differences: Backbone: Propanamide chain replaces benzamide. Substituent: 2-fluorophenyl group attached to the propanamide. Molecular weight: 321.4 g/mol (C₁₇H₂₀FNO₂S) .
- Reduced aromaticity compared to benzamide derivatives might lower binding affinity to hydrophobic targets.
Functional Group Modifications in Agricultural and Pharmaceutical Analogs
Compound 3 : 2-Chloro-N-cyclopropyl-5-(2,2-difluoro-1-hydroxy-3-oxo-3-(3-(trifluoromethyl)phenyl)propyl)benzamide ()
- Key differences :
- Implications :
- Increased fluorine content improves lipophilicity and resistance to oxidative degradation.
- The cyclopropyl group may restrict conformational flexibility, optimizing target engagement.
Compound 4 : III-15h ()
- Structure: (S)-N-(1-((4-Methoxyphenyl)(methyl)amino)-1-oxo-3-phenylpropan-2-yl)-3-(1-(3-(thiophen-3-yl)propyl)-1H-1,2,3-triazol-4-yl)benzamide
- Key differences :
- Lower melting point compared to the target compound suggests reduced crystallinity.
Discussion of Research Implications
- Fluorine's Role : Fluorine in the target compound (3-F position) likely enhances metabolic stability and binding affinity via hydrophobic and electronic effects, as seen in agrochemical analogs ().
- Thiophene Orientation : Thiophen-3-yl vs. 2-yl (Compound 1) may influence π-stacking interactions in biological systems, though empirical data is lacking.
- Data Limitations : Absence of melting points, solubility, and bioactivity data for the target compound restricts quantitative comparisons.
Biological Activity
3-Fluoro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of a fluorine atom and a thiophene ring, is part of a broader class of heterocyclic compounds known for diverse biological effects. Understanding its biological activity involves examining its mechanisms of action, pharmacological properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 373.4627 g/mol. The structural characteristics include:
- A fluorinated benzamide moiety, which often enhances biological activity.
- A thiophene ring , known for contributing to various pharmacological effects.
The mechanism of action for this compound is not yet fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. The presence of the fluorine atom may enhance lipophilicity and bioavailability, potentially leading to increased potency against certain biological targets.
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi.
Anticancer Properties
Preliminary studies suggest that the compound may possess anticancer activity. The fluorinated benzamide structure is often associated with enhanced interactions with cancer-related enzymes, potentially inhibiting tumor growth.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several thiophene derivatives, including compounds structurally related to this compound. Results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria.
- Anticancer Activity : In vitro assays demonstrated that related benzamides could induce apoptosis in cancer cell lines, suggesting a potential role for this compound in cancer therapy.
Data Summary Table
| Property | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 373.4627 g/mol |
| Biological Activities | Antimicrobial, Anticancer |
| Mechanism of Action | Interaction with enzymes/receptors |
| Potential Applications | Antibiotics, Anticancer agents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
